molecular formula C12H15N3O B2791088 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine CAS No. 858679-51-3

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Cat. No. B2791088
M. Wt: 217.272
InChI Key: JXEONDIXVBORTQ-UHFFFAOYSA-N
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Patent
US08796259B2

Procedure details

To a solution of 5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole (300 mg, 1.21 mmol) in a mixed solvent of EtOAc-MeOH (1:1, 70 mL) was added 10% Pd—C (40 mg), the flask was purged with argon, then the argon was replaced with H2, the reaction mixture was stirred under H2 atmosphere for 30 min. After filtration through Celite, washed with ethyl acetate. The solvents were evaporated to provide 263 mg (100%) of 5-amino-2-[(pyrrolidin-1-yl)methyl]benzoxazole as a yellow solid.
Name
5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
EtOAc MeOH
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([CH2:12][N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[N:9][C:8]=2[CH:18]=1)([O-])=O>[Pd].CCOC(C)=O.CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10]([CH2:12][N:13]3[CH2:14][CH2:15][CH2:16][CH2:17]3)=[N:9][C:8]=2[CH:18]=1 |f:2.3|

Inputs

Step One
Name
5-nitro-2-[(pyrrolidin-1-yl)methyl]benzoxazole
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)CN2CCCC2)C1
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Name
EtOAc MeOH
Quantity
70 mL
Type
solvent
Smiles
CCOC(=O)C.CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under H2 atmosphere for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was purged with argon
FILTRATION
Type
FILTRATION
Details
After filtration through Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC2=C(N=C(O2)CN2CCCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.